molecular formula C12H16O4S B151550 (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate CAS No. 99314-44-0

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Cat. No. B151550
CAS RN: 99314-44-0
M. Wt: 256.32 g/mol
InChI Key: PZOQQSOZRVZCMC-UHFFFAOYSA-N
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Patent
US08013186B2

Procedure details

(3-Methyloxetan-3-yl)methanol (20 g, 190 mmol) was added to a solution of toluene sulfonylchloride (54.3 g, 285 mmol) in dry pyridine (100 ml) and the reaction mixture was stirred at room temperature for 2 h. The reaction mixture was poured into crushed ice and stirred vigorously for 30 min. The precipitates were filtered and dried to give toluene-4-sulfonic acid 3-methyl-oxetan-3-ylmethyl ester (37 g) as a white powder.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:6][OH:7])[CH2:5][O:4][CH2:3]1.[C:8]1(C)[C:9]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=1.N1C=CC=C[CH:20]=1>>[CH3:1][C:2]1([CH2:6][O:7][S:14]([C:9]2[CH:8]=[CH:13][C:12]([CH3:20])=[CH:11][CH:10]=2)(=[O:15])=[O:16])[CH2:5][O:4][CH2:3]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1(COC1)CO
Name
Quantity
54.3 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
Name
Quantity
100 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
STIRRING
Type
STIRRING
Details
stirred vigorously for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitates were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(COC1)COS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.